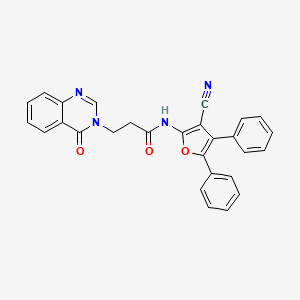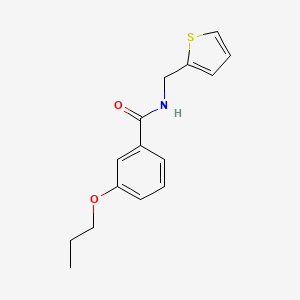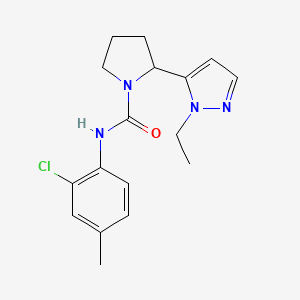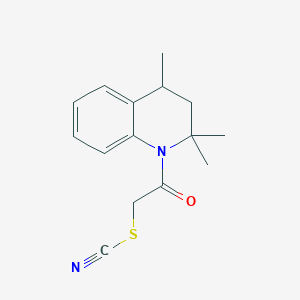
N-(3-cyano-4,5-diphenyl-2-furyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-(3-cyano-4,5-diphenyl-2-furyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide involves multi-step reaction procedures that can yield various derivatives, incorporating structures like quinazolinone-1,3,4-oxadiazole. For instance, Hassanzadeh et al. (2019) developed a multi-step synthesis process for quinazolinone-1, 3, 4-oxadiazole derivatives, starting from 3-amino-4(3H) quinazolinone derivatives, demonstrating the complexity and versatility in synthesizing these types of compounds (Hassanzadeh et al., 2019).
Molecular Structure Analysis
Detailed molecular structure and spectroscopic studies, such as those conducted by Hagar et al. (2016), provide insights into the N- and S-alkylated products of quinazolinone derivatives. These studies utilize techniques like Density Functional Theory (DFT) and spectroscopic methods (UV-Vis and NMR) to elucidate the molecular structures and electronic properties of these compounds, highlighting the significance of the quinazolinone nucleus in medicinal chemistry (Hagar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of quinazolinone derivatives is influenced by their structure. For example, Shimizu et al. (2002) demonstrated the [4+2] cycloaddition reactions between N-aryl-substituted ketenimines and N,N-disubstituted cyanamides, leading to quinazoline derivatives. Such reactions showcase the diverse chemical reactivity and potential for modification in quinazolinone-based compounds, allowing for the synthesis of a wide range of derivatives with varying properties (Shimizu et al., 2002).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as melting points and solubility, are crucial for their practical application in medicinal chemistry. Geesi et al. (2020) reported the synthesis and structural analysis, including Raman spectroscopy and crystal structure determination, of a novel quinazolinone derivative. This comprehensive analysis helps in understanding the physical characteristics that affect the compound's behavior in biological systems (Geesi et al., 2020).
Chemical Properties Analysis
Exploring the chemical properties, including reactivity, stability, and interactions with biological molecules, is essential for developing quinazolinone derivatives as potential therapeutic agents. The study by Xu et al. (2015) on the synthesis of quinazolinones via a silver-catalyzed domino reaction highlights the innovative approaches to constructing these compounds, emphasizing the chemical versatility and potential for targeted modifications to achieve desired biological activities (Xu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-(3-cyano-4,5-diphenyl-2-furyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been investigated for its potential antitumor activity. Studies have demonstrated that quinazolinone analogues exhibit significant in vitro antitumor activity. For instance, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity with impressive potency, especially against CNS, renal, and breast cancer cell lines (Al-Suwaidan et al., 2016). Moreover, another study synthesized a series of quinazolinone-based compounds that exhibited extensive antitumor efficiency across various tumor subpanels, indicating its potential as a cancer therapeutic agent (Mohamed et al., 2016).
Cytotoxic Evaluation
The cytotoxic effects of quinazolinone derivatives have been a subject of research. For example, a study involving the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives found that these compounds displayed remarkable cytotoxic activity against certain cell lines, suggesting their potential in cancer treatment (Hassanzadeh et al., 2019).
Antiviral Activity
Quinazolinone derivatives have also been explored for their antiviral properties. A study described the synthesis of new quinazolin-4-ylamino methylphosphonates and their evaluation against the Tobacco mosaic virus (TMV), showing that some of these compounds exhibited weak to good anti-TMV activity (Luo et al., 2012).
Antioxidant and Cytotoxic Activity
The development of hybrid molecules incorporating quinazolin-4(3H)-one heterocycle moiety, known for its range of biological activities, has been a significant area of research. These derivatives have shown high antioxidant activity and cytotoxicity against cancer cell lines, suggesting their therapeutic potential (Pele et al., 2022).
Synthesis and Biochemical Evaluation
The compound has been involved in studies focused on the synthesis and biochemical evaluation of inhibitors targeting human enzymes. For instance, inhibitors of the human ADP-ribosyltransferase ARTD3/PARP3 have been synthesized and evaluated, demonstrating the compound's relevance in medicinal chemistry (Lindgren et al., 2013).
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O3/c29-17-22-25(19-9-3-1-4-10-19)26(20-11-5-2-6-12-20)35-27(22)31-24(33)15-16-32-18-30-23-14-8-7-13-21(23)28(32)34/h1-14,18H,15-16H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAZFWZUARZJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-diphenyl-2-furyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[4-(allyloxy)-3-chloro-5-ethoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B4583411.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583437.png)

![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)
![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)


![2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)
![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)
![N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583503.png)
